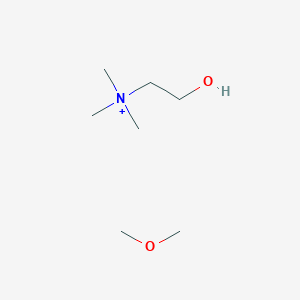
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol . This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl and methoxy groups, and a methanone group attached to a methoxycyclohexyl ring .
Vorbereitungsmethoden
The synthesis of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves several stepsThe final step involves the attachment of the methanone group to the methoxycyclohexyl ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxycyclohexyl)methanone can be compared with other similar compounds, such as:
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybenzyl)methanone: This compound features a benzyl group in place of the cyclohexyl group.
(3-Ethyl-2-methoxyquinolin-6-yl)(4-methoxybutyl)methanone: This compound has a butyl group instead of the cyclohexyl group.
Eigenschaften
Molekularformel |
C20H25NO3 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(3-ethyl-2-methoxyquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C20H25NO3/c1-4-13-11-16-12-15(7-10-18(16)21-20(13)24-3)19(22)14-5-8-17(23-2)9-6-14/h7,10-12,14,17H,4-6,8-9H2,1-3H3 |
InChI-Schlüssel |
IOCYQQQCJYMWDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)






![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)






